Stereochemical Configuration and Spectroscopic Fingerprint Differentiation
11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is unambiguously differentiated from its 11R,12-diastereomer (11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, CAS 62574-30-5) by its specific optical rotation and NMR spectroscopic fingerprint, which are a direct consequence of its four defined stereocenters [1]. The 11S,12-isomer has a distinct IUPAC name: (3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one, whereas the 11R,12-isomer is named (2R,5S,10R)-2-((R)-1,2-dihydroxypropan-2-yl)-6,10-dimethylspiro[4.5]dec-6-en-8-one . This difference in stereochemistry, while not altering the molecular weight (252.35 g/mol for both), is critical for applications where chiral purity is paramount.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | 11S,12-dihydroxy configuration; IUPAC: (3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one |
| Comparator Or Baseline | 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one (CAS 62574-30-5); IUPAC: (2R,5S,10R)-2-((R)-1,2-dihydroxypropan-2-yl)-6,10-dimethylspiro[4.5]dec-6-en-8-one |
| Quantified Difference | Opposite stereochemistry at C-11 and C-12 positions; distinct IUPAC nomenclature and CAS registry number. |
| Conditions | Structural elucidation via 1D and 2D NMR spectroscopy, as established for spirovetivane compounds [2]. |
Why This Matters
For researchers requiring a specific chiral building block or a validated reference standard, selecting the correct isomer is essential; the 11S,12-isomer provides a defined stereochemical starting point, unlike its 11R,12-counterpart.
- [1] Kuujia. Cas no 62623-86-3 (11S,12-Dihydroxyspirovetiv-1(10)-en-2-one) Computed Properties. View Source
- [2] O'Donnell TJ, et al. J Nat Prod. 2022. Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains. View Source
